3-Isopropoxypropanenitrile

Description

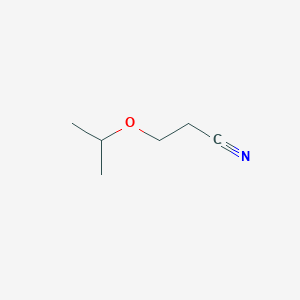

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2)8-5-3-4-7/h6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSYXLRQGIFLFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059388 | |

| Record name | Propanenitrile, 3-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110-47-4 | |

| Record name | 3-(1-Methylethoxy)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropoxypropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-(1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isopropoxypropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ISOPROPOXYPROPIONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ9G6S48X9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of 3-Isopropoxypropanenitrile

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Isopropoxypropanenitrile, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its identity, properties, synthesis, purification, and spectral analysis, alongside safety and toxicological information.

Chemical Identity and Physical Properties

This compound, also known as β-isopropoxypropionitrile, is an aliphatic nitrile containing an ether linkage.[1][2] Its fundamental identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 110-47-4[1][2] |

| Molecular Formula | C₆H₁₁NO[1][2] |

| Molecular Weight | 113.16 g/mol [2] |

| IUPAC Name | 3-(1-methylethoxy)propanenitrile[2] |

| Synonyms | 3-Isopropoxypropionitrile, beta-Isopropoxypropionitrile, Propanenitrile, 3-(1-methylethoxy)-[1][2] |

| InChI | InChI=1S/C6H11NO/c1-6(2)8-5-3-4-7/h6H,3,5H2,1-2H3[2] |

| InChIKey | BMSYXLRQGIFLFO-UHFFFAOYSA-N[2] |

| SMILES | CC(C)OCCC#N[2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Boiling Point | 61-62.5 °C at 7 mmHg | [1] |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Flash Point | 75 °C | [3] |

| XLogP3-AA | 0.6 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Kovats Retention Index | 879 (Standard non-polar) | [2] |

Synthesis and Purification

Proposed Synthesis: Cyanoethylation of Isopropanol

The synthesis of this compound can be achieved through the base-catalyzed Michael addition of isopropanol to acrylonitrile.[4][5]

Experimental Protocol (Proposed):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isopropanol.

-

Catalyst Addition: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the isopropanol and stir until dissolved.

-

Acrylonitrile Addition: Slowly add acrylonitrile to the reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, neutralize the basic catalyst with a dilute acid (e.g., acetic acid). The resulting mixture may separate into aqueous and organic layers. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.

-

Drying and Solvent Removal: Combine the organic extracts and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate). Filter to remove the drying agent and remove the solvent under reduced pressure.

Purification: Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure.[6][7] This technique is suitable for separating liquids with close boiling points and is effective for purifying liquid nitriles.[6][7]

Experimental Protocol (General):

-

Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. The fractionating column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for condensation and re-vaporization.

-

Distillation: Introduce the crude product into the distillation flask. Apply vacuum and gently heat the flask.

-

Fraction Collection: Collect the distillate in fractions based on the boiling point at the applied pressure. The main fraction corresponding to the boiling point of this compound should be collected separately.

-

Analysis: Analyze the purity of the collected fractions using an appropriate analytical technique, such as gas chromatography (GC) or NMR spectroscopy.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the nitrile (C≡N) and ether (C-O-C) functional groups. The NIST WebBook provides an experimental IR spectrum.[1]

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C≡N stretch | ~2250 | Strong, sharp absorption, characteristic of nitriles. |

| C-O-C stretch | ~1100 | Strong absorption, characteristic of ethers. |

| C-H stretch (sp³) | 2850-3000 | Medium to strong absorptions. |

Experimental Protocol (General):

An infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a neat spectrum can be recorded by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. Predicted and experimental spectral data for similar compounds can be used to estimate the chemical shifts.

Table 4: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| (CH₃)₂CH- | ~1.2 | Doublet | 6H |

| -OCH(CH₃)₂ | ~3.6 | Septet | 1H |

| -OCH₂- | ~3.5 | Triplet | 2H |

| -CH₂CN | ~2.6 | Triplet | 2H |

Table 5: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (ppm) |

| (CH₃)₂CH- | ~22 |

| -OCH(CH₃)₂ | ~70 |

| -OCH₂- | ~65 |

| -CH₂CN | ~18 |

| -C≡N | ~118 |

Experimental Protocol (General):

NMR spectra are recorded on a high-field NMR spectrometer. The sample is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets for each unique carbon atom.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The NIST WebBook provides an experimental mass spectrum for this compound.[8]

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (113.16) may be observed.

-

Alpha-Cleavage: Fragmentation adjacent to the ether oxygen or the nitrile group is expected.

-

Loss of Alkyl Groups: Loss of an isopropyl group or fragments thereof is likely.

Experimental Protocol (General):

A mass spectrum can be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions. The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions. However, it is classified as a peroxide-forming chemical, which means it can form explosive peroxides upon storage, especially in the presence of air and light.[2] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

Safety and Toxicology

Hazard Identification:

-

GHS Classification: Causes skin irritation (H315).[2]

-

Precautionary Statements: Wear protective gloves and eye protection. Wash skin thoroughly after handling. If skin irritation occurs, get medical advice/attention.[2]

Toxicological Information:

Biological Activity

There is no specific information available in the searched literature regarding the biological activity of this compound.

Conclusion

This compound is a bifunctional molecule with both ether and nitrile moieties. This guide has summarized its known physical and chemical properties, drawing from available database information. While specific experimental protocols for its synthesis, purification, and detailed analysis are not explicitly published, plausible methods based on the chemistry of related compounds have been presented. A significant data gap exists for its melting point, density, solubility, and specific toxicological and biological activities. Researchers working with this compound should exercise caution due to its potential to form peroxides and the general toxicity associated with aliphatic nitriles. Further experimental investigation is required to fully characterize this compound.

References

- 1. Propanenitrile, 3-(1-methylethoxy)- [webbook.nist.gov]

- 2. 3-Isopropoxypropiononitrile | C6H11NO | CID 66969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0001873) [hmdb.ca]

- 4. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Fractional distillation - Wikipedia [en.wikipedia.org]

- 7. Purification [chem.rochester.edu]

- 8. Propanenitrile, 3-(1-methylethoxy)- [webbook.nist.gov]

- 9. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for 3,3’-Dichlorobenzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Exposure to benzophenone-3 and reproductive toxicity: A systematic review of human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Isopropoxypropanenitrile molecular weight and formula

This document outlines the fundamental molecular properties of 3-Isopropoxypropanenitrile, a compound relevant in various research and development applications. The primary data, including its molecular formula and weight, are summarized below.

Molecular Data

This compound is a chemical compound with the molecular formula C6H11NO.[1][2][3][4][5] Its molecular weight is approximately 113.16 g/mol .[1][4] More precise measurements list the molecular weight as 113.1576 g/mol .[2][3]

| Property | Value |

| Molecular Formula | C6H11NO[1][2][3][4] |

| Molecular Weight | 113.16 g/mol [1][4] |

| Monoisotopic Mass | 113.084063974 Da[2][4] |

| CAS Registry Number | 110-47-4[1][2][3] |

Structural and Identifier Relationship

The relationship between the common name of the compound and its core molecular properties is illustrated in the diagram below. This visualization demonstrates the direct logical connection from the chemical's identifier to its empirical formula and calculated molecular mass.

Caption: Logical flow from chemical name to formula and molecular weight.

References

An In-depth Technical Guide to 3-Isopropoxypropanenitrile

Abstract

This technical guide provides a comprehensive overview of 3-Isopropoxypropanenitrile, a significant chemical intermediate in various synthetic applications. The document details its chemical identity, physicochemical properties, plausible synthetic routes with detailed experimental protocols, and its role as a building block in the development of more complex molecules, particularly within the pharmaceutical and chemical industries. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to aid in understanding for researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

This compound, also known by several synonyms, is a simple bifunctional molecule containing both an ether and a nitrile group. Its formal IUPAC name is 3-propan-2-yloxypropanenitrile [1][2]. The presence of the nitrile group makes it a valuable precursor for conversion into other functional groups such as amines, carboxylic acids, or amides, while the isopropoxy group provides specific steric and electronic properties.

Caption: Chemical structure and key identifiers for this compound.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. This data is critical for its handling, reaction setup, and purification.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 113.16 g/mol | [1][3] |

| Molecular Formula | C₆H₁₁NO | [1][3] |

| Boiling Point | 61-62.5 °C at 7 mmHg | [2] |

| CAS Number | 110-47-4 | [1][2] |

| SMILES | CC(C)OCCC#N | [1] |

| InChI Key | BMSYXLRQGIFLFO-UHFFFAOYSA-N | [1][2] |

| XLogP3-AA | 0.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Table 2: Spectroscopic Data

| Spectroscopic Data | Details | Source |

| IR Spectrum | Data available from the Coblentz Society's collection, measured on a dispersive instrument as a liquid film. | [2] |

| Mass Spectrum | Electron ionization mass spectrometry data is available. | [2][4] |

| Kovats Retention Index | Standard non-polar: 879 | [1] |

Synthesis of this compound

The most common and industrially viable method for synthesizing β-alkoxy nitriles is the base-catalyzed Michael addition of an alcohol to acrylonitrile. This reaction is efficient and proceeds under relatively mild conditions.

Caption: Plausible synthetic pathway for this compound via Michael addition.

Experimental Protocol: Synthesis via Michael Addition

This protocol describes a representative procedure for the synthesis of this compound.

Materials and Reagents:

-

Isopropanol (Propan-2-ol), anhydrous

-

Acrylonitrile, stabilized

-

Potassium hydroxide (KOH) or Sodium metal (Na)

-

Diethyl ether, anhydrous

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), dilute solution for neutralization

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer and hotplate

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Catalyst Preparation: In a flame-dried 250 mL three-necked flask under an inert atmosphere (e.g., nitrogen), place 100 mL of anhydrous isopropanol. If using sodium, add small, freshly cut pieces of sodium metal (approx. 0.5 g, ~22 mmol) portion-wise until fully dissolved to form sodium isopropoxide. If using potassium hydroxide, add finely ground KOH pellets (approx. 1.2 g, ~22 mmol) and stir until dissolved.

-

Reaction Setup: Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Cool the flask to 0-5 °C using an ice-water bath.

-

Addition of Acrylonitrile: Charge the dropping funnel with acrylonitrile (1.0 equivalent). Add the acrylonitrile dropwise to the stirred, cooled isopropoxide solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add dilute hydrochloric acid to neutralize the base until the pH is approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

-

Drying and Concentration: Combine the organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Applications in Pharmaceutical and Chemical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a valuable pharmaceutical intermediate or a building block in organic synthesis.[1][5] Its utility stems from the reactivity of the nitrile group, which can be transformed into various functionalities essential for constructing complex drug molecules.

The nitrile group can be:

-

Reduced to a primary amine (3-isopropoxypropylamine), a common functional group in APIs for forming salts or acting as a nucleophile.

-

Hydrolyzed to a carboxylic acid (3-isopropoxypropanoic acid), which can be used in ester or amide bond formation.

-

Reacted with Grignard reagents to form ketones.

Caption: Conceptual workflow illustrating the use of this compound as an intermediate.

The incorporation of the isopropoxypropyl moiety can modulate the physicochemical properties of a target molecule, such as its lipophilicity, metabolic stability, and conformational flexibility, which are critical parameters in drug design.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a skin irritant.[1]

GHS Hazard Information:

-

Pictogram: Warning

-

Hazard Statement: H315 (Causes skin irritation)[1]

-

Precautionary Statements: P264, P280, P302+P352, P321, P332+P317, P362+P364[1]

It is also noted as a potential peroxide-forming chemical, which requires careful storage and handling, especially after being opened.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this compound.

Conclusion

This compound (IUPAC: 3-propan-2-yloxypropanenitrile) is a versatile chemical intermediate with established physicochemical properties. Its synthesis is readily achievable through scalable methods like the Michael addition. While not a therapeutic agent itself, its true value lies in its role as a molecular building block, providing a flexible scaffold for the synthesis of complex and novel compounds for the pharmaceutical and fine chemical industries. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in research and development.

References

- 1. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 2. 3-Isopropoxypropiononitrile | C6H11NO | CID 66969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients | MDPI [mdpi.com]

- 4. High-Purity Pharma Intermediates for Advanced Drug Synthesis [hbgxchemical.com]

- 5. qingmupharm.com [qingmupharm.com]

Synthesis of 3-Isopropoxypropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-isopropoxypropanenitrile from acrylonitrile and isopropanol. The primary reaction pathway is a base-catalyzed cyanoethylation, a class of Michael addition, which is both efficient and scalable. This document provides a comprehensive overview of the reaction, including the mechanism, detailed experimental protocols, and key data for product characterization.

Introduction

This compound is a valuable chemical intermediate with applications in various fields, including the synthesis of pharmaceuticals and specialty chemicals. Its structure incorporates both a nitrile and an ether functional group, making it a versatile building block for further chemical modifications. The synthesis from readily available starting materials like acrylonitrile and isopropanol makes it an economically viable target for laboratory and industrial-scale production.

The core of this synthesis is the cyanoethylation reaction, where a protic nucleophile, in this case, isopropanol, adds across the activated double bond of acrylonitrile.[1] This reaction is typically catalyzed by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide ion.[2]

Reaction Mechanism and Signaling Pathway

The synthesis of this compound proceeds via a base-catalyzed Michael addition mechanism. The reaction is initiated by the deprotonation of isopropanol by a base, forming the isopropoxide anion. This is followed by the nucleophilic attack of the isopropoxide on the β-carbon of acrylonitrile. The resulting carbanion is then protonated by a proton source, typically the solvent or regenerated isopropanol, to yield the final product. The reaction is first order in both acrylonitrile and the alkoxide anion.[3]

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Acrylonitrile | C₃H₃N | 53.06 | 77 | 0.81 |

| Isopropanol | C₃H₈O | 60.10 | 82.6 | 0.786 |

Table 2: Properties of this compound

| Property | Value | Reference |

| CAS Number | 110-47-4 | [4] |

| Molecular Formula | C₆H₁₁NO | [4] |

| Molar Mass | 113.16 g/mol | [5] |

| Boiling Point | 61-62.5 °C at 7 mmHg | [4] |

| IUPAC Name | 3-(propan-2-yloxy)propanenitrile | [5] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR | Predicted shifts: δ ~1.1 (d, 6H, -CH(CH₃)₂), ~2.5 (t, 2H, -CH₂-CN), ~3.6 (m, 1H, -CH(CH₃)₂), ~3.7 (t, 2H, -O-CH₂-) |

| ¹³C NMR | Predicted shifts: δ ~19 (-CH₂-CN), ~22 (-CH(CH₃)₂), ~63 (-O-CH₂-), ~71 (-CH(CH₃)₂), ~118 (-CN) |

| IR (Infrared) | Characteristic peaks: ~2250 cm⁻¹ (C≡N stretch), ~1100 cm⁻¹ (C-O-C stretch) |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials and Equipment

-

Reactants: Acrylonitrile (stabilized), Isopropanol (anhydrous)

-

Catalyst: Sodium hydroxide (pellets) or other suitable base (e.g., potassium hydroxide, sodium isopropoxide)

-

Solvents: Diethyl ether or other suitable extraction solvent

-

Drying Agent: Anhydrous magnesium sulfate or sodium sulfate

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Detailed Synthesis Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a significant molar excess of isopropanol (e.g., 5-10 equivalents relative to acrylonitrile).

-

Catalyst Addition: Add a catalytic amount of a base, such as sodium hydroxide (e.g., 0.05-0.1 equivalents). Stir the mixture until the catalyst is dissolved or well-dispersed.

-

Acrylonitrile Addition: Slowly add acrylonitrile (1 equivalent) to the stirred solution of isopropanol and catalyst. The addition should be done cautiously as the reaction is exothermic. Maintain the temperature of the reaction mixture below 40°C during the addition.

-

Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for several hours (e.g., 4-8 hours) to ensure the reaction goes to completion. Monitor the reaction progress by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Neutralize the basic catalyst by adding a weak acid, such as acetic acid, until the pH is neutral.

-

Remove the excess isopropanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and a suitable organic solvent for extraction (e.g., diethyl ether).

-

Transfer the mixture to a separatory funnel, shake well, and separate the organic layer.

-

Wash the organic layer with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.[6]

Safety Precautions

Acrylonitrile is a toxic and flammable liquid.[7][8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[7] Strong bases are corrosive and should be handled with care. The reaction can be exothermic, so proper temperature control is essential. Acrylonitrile can polymerize violently in the presence of strong bases if not properly controlled.[1][2]

Conclusion

The synthesis of this compound from acrylonitrile and isopropanol via base-catalyzed cyanoethylation is a straightforward and effective method. This guide provides the necessary information for researchers and professionals to successfully perform this synthesis in a laboratory setting. Careful adherence to the experimental protocol and safety precautions is crucial for obtaining a high yield of the pure product. The provided data and diagrams serve as a valuable resource for the characterization and understanding of this important chemical transformation.

References

- 1. epaosc.org [epaosc.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. cris.tau.ac.il [cris.tau.ac.il]

- 4. Propanenitrile, 3-(1-methylethoxy)- [webbook.nist.gov]

- 5. 3-Isopropoxypropiononitrile | C6H11NO | CID 66969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile | Occupational Safety and Health Administration [osha.gov]

- 8. ICSC 0092 - ACRYLONITRILE [chemicalsafety.ilo.org]

Navigating the Safety Landscape of 3-Isopropoxypropanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-Isopropoxypropanenitrile (CAS No. 110-47-4). Designed for laboratory and drug development settings, this document synthesizes critical information from multiple safety data sheets (SDS) and chemical databases to ensure safe handling, storage, and emergency response.

Core Safety & Physical Data

Quantitative data regarding the physical, chemical, and toxicological properties of this compound are summarized below for clear reference and comparison.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | [1] |

| Molecular Weight | 113.16 g/mol | [1][2] |

| Appearance | Light yellow liquid | [3] |

| Flash Point | 75 °C (167 °F) | [1] |

| Boiling Point/Range | 150 °C / 302 °F | [3] |

| Melting Point/Range | -65 °C / -85 °F | [3] |

| Specific Gravity | 0.840 | [3] |

| Vapor Pressure | 28.1 mbar @ 50 °C | [3] |

| Vapor Density | 4.04 | [3] |

GHS Hazard Classification and Statements

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, short-term (acute) | Category 2 | H401: Toxic to aquatic life |

| Hazardous to the aquatic environment, long-term (chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Experimental Protocols: Safe Handling and Emergency Procedures

While specific experimental protocols for this compound are not detailed in standard safety data sheets, the following sections outline the necessary procedures for safe handling and emergency response based on aggregated SDS information.

Standard Handling Protocol

Objective: To outline the standard procedure for handling this compound to minimize exposure and risk.

Materials:

-

This compound

-

Appropriate chemical-resistant gloves (e.g., nitrile rubber)

-

Safety goggles or face shield

-

Laboratory coat or chemical-resistant apron

-

Calibrated chemical fume hood

-

Tightly sealed, properly labeled storage container

Procedure:

-

Preparation: Ensure a certified chemical fume hood is operational.[1] Don personal protective equipment (PPE), including gloves, eye protection, and a lab coat, before handling the chemical.[1][6] An eyewash station and safety shower must be readily accessible.[1]

-

Handling: Conduct all transfers and manipulations of this compound within the chemical fume hood to avoid inhalation of vapors.[1][6] Avoid contact with skin and eyes.[3] Use spark-proof tools and avoid sources of ignition such as open flames, hot surfaces, and static discharge.[3][4]

-

Storage: Store the chemical in its original, tightly closed container in a cool, dry, and well-ventilated area.[1][4] Keep away from heat, sparks, open flames, and incompatible materials.[1][4] This compound may form peroxides, so it should be stored accordingly.[2]

-

Disposal: Dispose of waste material and empty containers in accordance with all local, regional, national, and international regulations.[4] Do not allow the product to enter drains.[4]

Emergency Response Protocols

Objective: To provide clear, actionable steps in the event of an exposure or spill.

1. First Aid Measures:

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing becomes difficult or if you feel unwell, call a POISON CENTER or doctor.[1][4]

-

Skin Contact: If on skin, wash with plenty of soap and water.[1] Remove contaminated clothing immediately and wash it before reuse.[3][6] If skin irritation occurs, seek medical advice.[1]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][3] If eye irritation persists, get medical attention.[6]

-

Ingestion: If swallowed, call a POISON CENTER or doctor immediately if you feel unwell.[1][4] Rinse mouth with water.[4] Do NOT induce vomiting.[1][3]

2. Accidental Release Measures:

-

Personal Precautions: For a spill, avoid breathing vapors and ensure adequate ventilation.[4][6] Evacuate unnecessary personnel from the area.[4] Wear appropriate personal protective equipment, including respiratory protection.[1]

-

Environmental Precautions: Prevent the chemical from entering drains, surface water, or the ground water system.[4]

-

Containment and Cleaning: Absorb the spill with an inert material (e.g., sand, dry chemical) and place it in a suitable container for disposal.[4] Use non-sparking tools to collect the material.[3][6]

Visualizing Safety Workflows

To further clarify the logical relationships in handling and emergency procedures, the following diagrams are provided.

Caption: Workflow for the safe handling of this compound.

Caption: First aid procedures for exposure to this compound.

References

In-Depth Technical Guide: Boiling Point of 3-Isopropoxypropanenitrile at Various Pressures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the boiling point of 3-Isopropoxypropanenitrile (CAS No. 110-47-4) at different pressures. Due to the limited availability of extensive experimental data, this guide combines known experimental values with theoretical estimations to provide a comprehensive overview. Furthermore, it outlines a detailed experimental protocol for the precise determination of boiling points under varying pressure conditions.

Quantitative Data on Boiling Point

The relationship between the vapor pressure of a liquid and its temperature is non-linear. As such, the boiling point of a substance is highly dependent on the surrounding pressure. For this compound, a single experimental data point at reduced pressure is available. To provide a more comprehensive dataset, an estimated normal boiling point at atmospheric pressure has been calculated using the Clausius-Clapeyron equation.

For this estimation, an average molar enthalpy of vaporization (ΔHvap) for similar nitrile compounds of comparable molecular weight was determined to be approximately 40 kJ/mol. This value, in conjunction with the known experimental data point, was used to extrapolate the boiling point at standard atmospheric pressure (760 mmHg).

| Pressure (mmHg) | Pressure (kPa) | Temperature (°C) | Temperature (K) | Data Type |

| 7 | 0.93 | 61-62.5 | 334.15-335.65 | Experimental |

| 760 | 101.325 | ~175 | ~448.15 | Estimated |

Experimental Protocols

The determination of a compound's boiling point at various pressures is a critical procedure in chemical research and development. The following is a detailed methodology for obtaining accurate boiling point data for this compound under both atmospheric and reduced pressures.

Determination of Boiling Point at Reduced Pressure

This procedure outlines the setup for a vacuum distillation to determine the boiling point at a specific sub-atmospheric pressure.

Apparatus:

-

Round-bottom flask

-

Claisen adapter

-

Thermometer with a ground glass joint

-

Capillary tube (for boiling point determination) or boiling chips

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Manometer

-

Heating mantle

-

Stir bar and magnetic stirrer

Procedure:

-

Assembly: Assemble the vacuum distillation apparatus as illustrated in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease.

-

Sample Preparation: Place a small volume of this compound and a stir bar into the round-bottom flask.

-

Pressure Regulation: Connect the apparatus to a vacuum pump and a manometer. Carefully evacuate the system to the desired pressure. It is crucial to regulate the pressure precisely for an accurate boiling point measurement.

-

Heating: Begin gently heating the sample using a heating mantle while stirring.

-

Boiling Point Determination: Observe the temperature at which the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the measured pressure.

-

Data Recording: Record the stable temperature and the corresponding pressure from the manometer.

-

Repeatability: Repeat the measurement at different pressures to generate a comprehensive dataset.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the boiling point of this compound at various pressures.

Caption: Workflow for determining boiling point at various pressures.

The Solubility Profile of 3-Isopropoxypropanenitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-isopropoxypropanenitrile, a significant intermediate in various chemical syntheses. Despite its relevance, publicly available quantitative solubility data in common organic solvents is scarce. This document provides a framework for determining the solubility of this compound, outlining detailed experimental protocols and a standardized format for data presentation. The included methodologies are grounded in established practices for solubility determination, ensuring accuracy and reproducibility for research, process development, and safety applications.

Introduction

This compound, with the chemical formula C6H11NO, is a nitrile compound featuring an isopropoxy group.[1][2] Its molecular structure suggests potential solubility in a range of organic solvents, a critical parameter for its application in organic synthesis, purification, and formulation development. Understanding the solubility of this compound is essential for designing efficient reaction conditions, developing crystallization processes, and ensuring safe handling and storage.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not published in readily accessible scientific literature. To facilitate the systematic collection and comparison of such data, the following template table is provided for researchers to record their experimental findings.

Table 1: Solubility of this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Method of Determination |

| e.g., Acetone | e.g., 25 | |||

| e.g., Ethanol | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Hexane | e.g., 25 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound in organic solvents.

Isothermal Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Procedure:

-

Add an excess amount of this compound to a series of vials containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled to the experimental temperature) pipette or syringe.

-

Immediately filter the withdrawn sample through a chemically compatible syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.

-

Calculate the solubility in the desired units (e.g., g/100 g solvent, mol/L).

Gravimetric Method

The gravimetric method is a straightforward technique suitable for non-volatile solutes.[4]

Objective: To determine the solubility of this compound by evaporating the solvent from a saturated solution and weighing the remaining solute.

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus

-

Pre-weighed evaporation dishes or watch glasses

-

Oven or vacuum oven

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the Isothermal Shake-Flask Method (steps 1-4).

-

Carefully filter a known volume or mass of the saturated supernatant to remove any undissolved solid.

-

Transfer a precisely weighed amount of the clear, saturated filtrate into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood or under gentle heat in an oven. The temperature should be kept well below the boiling point of this compound (Boiling point: 61-62.5 °C at 7 mmHg) to avoid loss of the solute.[2] A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dry solute.

-

Repeat the drying and weighing process until a constant weight is obtained.[4]

-

Calculate the solubility based on the mass of the solute and the initial mass or volume of the filtrate.

Experimental Workflow and Logical Relationships

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not currently prevalent in the literature, this guide provides a comprehensive framework for its determination. By following the detailed experimental protocols for the isothermal shake-flask and gravimetric methods, researchers can generate reliable and reproducible solubility data. The systematic collection of this information, as facilitated by the provided data table template, will be invaluable for the broader scientific community, aiding in the optimization of synthetic routes, formulation development, and process safety involving this important chemical intermediate.

References

Spectral Analysis of 3-Isopropoxypropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Isopropoxypropanenitrile, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of publicly accessible, experimentally derived NMR spectra for this compound, the following data is based on computational predictions. These predictions provide a reliable estimation of the expected chemical shifts and are a valuable tool for spectral interpretation.

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | Triplet | 2H | -O-CH₂ -CH₂-CN |

| ~3.60 | Septet | 1H | -CH(CH₃ )₂ |

| ~2.60 | Triplet | 2H | -O-CH₂-CH₂ -CN |

| ~1.15 | Doublet | 6H | -CH(CH₃ )₂ |

Note: Predicted data is generated using online NMR prediction tools. Actual experimental values may vary slightly.

¹³C NMR (Carbon NMR)

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~118 | C N |

| ~70 | -C H(CH₃)₂ |

| ~62 | -O-C H₂-CH₂-CN |

| ~22 | -CH(C H₃)₂ |

| ~19 | -O-CH₂-C H₂-CN |

Note: Predicted data is generated using online NMR prediction tools. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides key information about the functional groups present in the molecule. The data presented here is from the NIST Chemistry WebBook.[1]

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Strong | C-H stretch (alkane) |

| ~2250 | Medium | C≡N stretch (nitrile) |

| ~1120 | Strong | C-O stretch (ether) |

Source: NIST Chemistry WebBook[1]

Mass Spectrometry (MS)

The mass spectrum of this compound, obtained by electron ionization (EI), reveals the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 113 | Moderate | [M]⁺ (Molecular Ion) |

| 98 | Moderate | [M - CH₃]⁺ |

| 72 | Strong | [M - C₃H₇]⁺ |

| 58 | Very Strong | [C₃H₆O]⁺ |

| 43 | Strong | [C₃H₇]⁺ (Isopropyl cation) |

Source: NIST Chemistry WebBook

The fragmentation pattern is consistent with the structure of this compound, showing characteristic losses of alkyl and alkoxy fragments.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques described.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) within a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is performed.

-

Spectral Width: Set to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Number of Scans: Typically 16-64 scans are acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is used.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Set to cover the expected carbon chemical shift range (e.g., 0-150 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A delay of 2-5 seconds is used.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then placed between the plates, and the sample spectrum is acquired.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Mass Spectrometry (MS)

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Electron Energy: A standard electron energy of 70 eV is used to induce fragmentation.

-

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Experimental Workflow Visualization

Caption: Workflow for the spectral analysis of this compound.

References

Commercial Suppliers and Technical Profile of 3-Isopropoxypropanenitrile: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxypropanenitrile, a chemical intermediate with the formula C₆H₁₁NO, presents potential as a building block in medicinal chemistry and organic synthesis. Its structure, featuring both a nitrile group and an ether linkage, offers versatile reactivity for the construction of more complex molecules. This technical guide provides a consolidated overview of commercially available this compound, including a summary of suppliers, key physical and chemical properties, and a discussion on its potential, albeit currently undocumented, applications in drug discovery and development.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities of 95% or greater. The following table summarizes a selection of commercial sources and the available formats for this compound. Researchers are advised to request lot-specific certificates of analysis for detailed impurity profiles.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Sigma-Aldrich | 110-47-4 | C₆H₁₁NO | 113.16 | ≥95% | Custom |

| Santa Cruz Biotechnology | 110-47-4 | C₆H₁₁NO | 113.16 | ≥98% | 1g, 5g, 25g |

| Thermo Fisher Scientific (Acros Organics) | 110-47-4 | C₆H₁₁NO | 113.16 | 98+% | 5g, 25g, 100g |

| MolPort | 110-47-4 | C₆H₁₁NO | 113.16 | ≥95% | Various (mg to kg) |

| ChemNet | 110-47-4 | C₆H₁₁NO | 113.16 | Inquire | Inquire |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for planning synthetic reactions and ensuring safe handling.

| Property | Value | Reference |

| CAS Number | 110-47-4 | [1][2] |

| Molecular Formula | C₆H₁₁NO | [1][2] |

| Molecular Weight | 113.16 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 176-177 °C (at 760 mmHg) | |

| Flash Point | 68 °C (154.4 °F) - closed cup | |

| Density | 0.906 g/cm³ at 25 °C | |

| Solubility | Information not readily available for this compound. Related compounds suggest potential solubility in polar organic solvents. |

Experimental Protocols

Extensive searches of scientific literature and supplier technical documents did not yield specific, detailed experimental protocols for the application of this compound in drug development, such as in the synthesis of targeted therapeutics or in biological assays. Similarly, no information was found linking this compound to specific signaling pathways.

The absence of such data suggests that this compound is a relatively underexplored building block in the context of pharmaceutical research. Researchers interested in its potential will likely need to develop their own synthetic methodologies and biological screening assays.

Potential Applications in Medicinal Chemistry: A Conceptual Framework

While specific examples are lacking, the chemical structure of this compound suggests its potential utility as a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic systems, which are common scaffolds in drug molecules. The isopropoxy group can influence physicochemical properties such as lipophilicity and metabolic stability.

Below is a conceptual workflow for evaluating a chemical intermediate like this compound for a drug discovery program.

The following diagram illustrates the potential synthetic transformations of a generic nitrile-containing ether compound, highlighting its versatility as a building block in medicinal chemistry.

Conclusion

This compound is a commercially available chemical intermediate with potential for use in organic synthesis and drug discovery. While its current application in the scientific literature appears limited, its functional groups suggest that it could serve as a valuable building block for creating novel molecular architectures. Researchers are encouraged to explore its reactivity and potential biological activities, with the understanding that new synthetic and analytical methods will likely need to be developed. The data and conceptual frameworks provided in this guide are intended to serve as a starting point for such investigations.

References

Methodological & Application

Application Notes and Protocols: 3-Isopropoxypropanenitrile as a Solvent in Electrochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxypropanenitrile is a nitrile-based organic solvent with potential applications in various electrochemical systems, including but not limited to lithium-ion batteries, electrochemical capacitors, and electro-organic synthesis. Its molecular structure, featuring both an ether and a nitrile group, suggests a unique combination of properties beneficial for electrolyte formulations. The nitrile group contributes to a high dielectric constant, facilitating salt dissociation, while the flexible ether linkage can enhance ion mobility.

This document provides a detailed overview of the potential use of this compound as an electrochemical solvent. Due to the limited availability of specific experimental data for this compound, this note draws upon data from its close structural analog, 3-methoxypropionitrile (MPN), and other related nitrile solvents to provide a comprehensive guide for researchers. All data presented for analogous compounds should be considered as a starting point for the investigation of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and a comparison with its analog, 3-methoxypropionitrile, are presented below. These properties are crucial for understanding its behavior as a solvent in an electrolyte system.

| Property | This compound | 3-Methoxypropionitrile (Analog) | Reference |

| CAS Number | 110-47-4 | 110-67-8 | [1][2] |

| Molecular Formula | C₆H₁₁NO | C₄H₇NO | [1][2] |

| Molecular Weight | 113.16 g/mol | 85.10 g/mol | [1][2] |

| Boiling Point | 61-62.5 °C at 7 mmHg | 164-165 °C | [2][3] |

| Density | Not available | 0.937 g/mL at 25 °C | [2] |

| Dielectric Constant | Not available | ~15-20 (Estimated) | [4][5][6] |

| Viscosity | Not available | ~1.5 cP at 25 °C (Estimated for pure solvent) | |

| Ionic Conductivity (of 1M LiTFSI solution) | Not available | ~5-10 mS/cm at 25 °C | [7][8] |

| Electrochemical Stability Window | Not available | Up to ~5 V vs. Li/Li⁺ (with appropriate salts) | [7][8] |

Rationale for Use in Electrochemistry

Nitrile-based solvents, such as this compound and its analogs, offer several advantages in electrochemical applications:

-

High Dielectric Constant: The polar nitrile group (-C≡N) contributes to a high dielectric constant, which is effective in dissolving and dissociating lithium salts, leading to a higher concentration of charge carriers and improved ionic conductivity.

-

Wide Electrochemical Stability Window: Nitrile solvents often exhibit high anodic stability, making them suitable for use with high-voltage cathode materials in lithium-ion batteries.

-

Good Thermal Stability: Many nitrile-based electrolytes exhibit good thermal stability, which is a critical safety consideration for energy storage devices.

-

Low Viscosity (in some cases): A low viscosity is desirable for achieving high ionic conductivity, as it facilitates the movement of ions through the electrolyte. The ether linkage in this compound may contribute to a lower viscosity compared to more rigid molecules.

Experimental Protocols

The following are detailed protocols for the preparation and electrochemical characterization of electrolytes based on this compound.

Protocol 1: Electrolyte Preparation

Objective: To prepare a lithium-ion conducting electrolyte using this compound as the solvent.

Materials:

-

This compound (CAS 110-47-4), battery grade (low water and impurity content)

-

Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade

-

Anhydrous argon- or nitrogen-filled glovebox (<1 ppm H₂O and O₂)

-

Volumetric flasks

-

Magnetic stirrer and stir bars

Procedure:

-

Transfer the required volume of this compound into a clean, dry volumetric flask inside the glovebox.

-

Calculate the mass of LiTFSI required to achieve the desired concentration (e.g., 1.0 M).

-

Carefully add the LiTFSI to the volumetric flask containing the solvent.

-

Place a magnetic stir bar in the flask and seal it.

-

Stir the solution on a magnetic stirrer until the LiTFSI is completely dissolved. This may take several hours.

-

The prepared electrolyte should be stored in a tightly sealed container inside the glovebox.

Protocol 2: Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the prepared electrolyte.

Materials:

-

Prepared this compound-based electrolyte

-

Conductivity meter with a suitable probe for non-aqueous solvents

-

Temperature-controlled chamber or water bath

-

Calibration standards for the conductivity meter

Procedure:

-

Calibrate the conductivity meter according to the manufacturer's instructions using appropriate standards.

-

Place a known volume of the electrolyte in a clean, dry electrochemical cell designed for conductivity measurements.

-

Immerse the conductivity probe into the electrolyte, ensuring the electrodes are fully submerged.

-

Place the cell in a temperature-controlled chamber and allow it to equilibrate to the desired temperature (e.g., 25 °C).

-

Record the conductivity reading.

-

Repeat the measurement at various temperatures to determine the temperature dependence of the ionic conductivity.

Protocol 3: Electrochemical Stability Window (ESW) Measurement

Objective: To determine the voltage range over which the electrolyte remains stable.

Materials:

-

Prepared this compound-based electrolyte

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (e.g., a Swagelok-type cell)

-

Working electrode (e.g., platinum or glassy carbon)

-

Counter and reference electrodes (e.g., lithium metal)

-

Argon- or nitrogen-filled glovebox

Procedure:

-

Assemble the three-electrode cell inside the glovebox. The working electrode should be polished and cleaned before use.

-

Add the prepared electrolyte to the cell.

-

Connect the cell to the potentiostat.

-

Perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV).

-

For anodic stability, scan the potential from the open-circuit potential (OCP) to a high positive potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).

-

For cathodic stability, scan the potential from the OCP to a low negative potential (e.g., -0.5 V vs. Li/Li⁺).

-

-

The electrochemical stability window is determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for Electrolyte Characterization

Caption: Workflow for the preparation and electrochemical characterization of a novel electrolyte.

Signaling Pathway: Ion Transport in a Lithium-Ion Battery

Caption: Simplified diagram of ion movement during charge and discharge cycles in a Li-ion battery.

References

- 1. 3-Isopropoxypropiononitrile | C6H11NO | CID 66969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxypropionitrile = 98.0 GC 110-67-8 [sigmaaldrich.com]

- 3. Propanenitrile, 3-(1-methylethoxy)- [webbook.nist.gov]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. Dielectric Constant [macro.lsu.edu]

- 6. depts.washington.edu [depts.washington.edu]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

Application Notes and Protocols for the Synthesis of 3-Isopropoxypropylamine from 3-Isopropoxypropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxypropylamine is a valuable primary aliphatic amine intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its structure, featuring both an amine group and an ether linkage, allows for its use as a versatile building block in the creation of more complex molecules.[1] One of the most common and efficient methods for the preparation of 3-Isopropoxypropylamine is through the catalytic hydrogenation of its nitrile precursor, 3-Isopropoxypropanenitrile. This process offers a high atom economy and typically results in high yields of the desired primary amine.[2]

This document provides detailed application notes and experimental protocols for the synthesis of 3-Isopropoxypropylamine from this compound using two common heterogeneous catalysts: Raney® Nickel and Palladium on Carbon (Pd/C).

Materials and Properties

A summary of the physical and chemical properties of the reactant and product is provided below for easy reference.

| Property | This compound (Precursor) | 3-Isopropoxypropylamine (Product) |

| CAS Number | 110-47-4 | 2906-12-9 |

| Molecular Formula | C6H11NO | C6H15NO |

| Molecular Weight | 113.16 g/mol [3] | 117.19 g/mol [4] |

| Appearance | Colorless liquid | Colorless to light yellow liquid[5] |

| Boiling Point | Not available | 150 °C[5] |

| Melting Point | Not available | -65 °C[5] |

| Density | Not available | 0.845 g/mL at 25 °C[4] |

| Flash Point | Not available | 42 °C[5] |

| Solubility | Not available | Miscible with water[6] |

Reaction Pathway

The conversion of this compound to 3-Isopropoxypropylamine is a reduction reaction, specifically a catalytic hydrogenation. The nitrile group (-C≡N) is reduced to a primary amine group (-CH2NH2) in the presence of a catalyst and a hydrogen source.

References

Application of 3-Isopropoxypropanenitrile in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropoxypropanenitrile is a versatile bifunctional molecule containing both a nitrile and an ether functional group. This unique combination makes it a valuable building block in organic synthesis, primarily serving as a precursor for the synthesis of amines, carboxylic acids, and amides with a flexible three-carbon spacer and an isopropoxy moiety. The presence of the isopropoxy group can impart desirable physicochemical properties, such as increased lipophilicity and metabolic stability, to target molecules in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the key transformations of this compound.

Key Synthetic Applications

The primary synthetic utility of this compound lies in its transformation into three key classes of compounds:

-

Primary Amines: Reduction of the nitrile group affords 3-isopropoxypropylamine, a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and dyes.

-

Carboxylic Acids: Hydrolysis of the nitrile group leads to the formation of 3-isopropoxypropanoic acid, a building block for the introduction of a flexible, oxygenated side chain.

-

Amides: Partial hydrolysis of the nitrile yields 3-isopropoxypropanamide, which can be used in further synthetic manipulations or as a final target molecule.

The logical relationship of these transformations is illustrated in the diagram below.

Caption: Key synthetic transformations of this compound.

Reduction to 3-Isopropoxypropylamine

The reduction of this compound to 3-isopropoxypropylamine is a cornerstone application, providing a versatile primary amine intermediate. This transformation can be achieved through catalytic hydrogenation or with chemical reducing agents.

Data Presentation: Comparison of Reduction Methods

| Method | Catalyst/Reagent | Pressure (H₂) | Temperature | Solvent | Typical Yield | Notes |

| Catalytic Hydrogenation | Raney Nickel | 75 - 250 psig | 70 - 150 °C | Ammonia (liq.) | >90% | Ammonia is used to suppress the formation of secondary amines. Low water content is crucial.[1][2] |

| Catalytic Hydrogenation | Ni-Co-Cr composite | 3 - 4 MPa | 90 - 100 °C | Ammonia (liq.) | High | A robust catalyst system for liquid-phase hydrogenation.[3] |

| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | N/A | 0 °C to RT | Diethyl ether, THF | High | Requires careful handling due to high reactivity. Anhydrous conditions are essential. |

Experimental Protocols

This protocol is adapted from procedures for the hydrogenation of similar β-alkoxypropionitriles.[1][2]

Workflow Diagram:

Caption: Workflow for catalytic hydrogenation of this compound.

Materials:

-

This compound

-

Raney Nickel (activated, slurry in water)

-

Liquid Ammonia

-

Hydrogen gas

-

High-pressure autoclave equipped with a stirrer, heating mantle, and pressure gauge.

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the commercial Raney Nickel slurry with deionized water until the washings are neutral. Then, wash with anhydrous ethanol or isopropanol to remove water. The catalyst should be kept wet with the solvent at all times.

-

Reaction Setup: To the high-pressure autoclave, add this compound (1.0 mol). Carefully add the prepared Raney Nickel catalyst (5-10% by weight of the nitrile).

-

Ammonia Addition: Cool the autoclave to below -33 °C and add liquid ammonia (2-5 mol equivalents).

-

Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the autoclave with hydrogen to 75-250 psig.

-

Reaction: Begin stirring and heat the reaction mixture to 70-150 °C. The reaction is exothermic, and the temperature should be controlled. Monitor the pressure drop to follow the progress of the reaction.

-

Work-up: Once the hydrogen uptake ceases, cool the autoclave to room temperature and carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood.

-

Isolation: Open the autoclave and filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst should be kept wet to prevent ignition.

-

Purification: Remove the residual ammonia by gentle warming. The resulting crude 3-isopropoxypropylamine can be purified by fractional distillation under reduced pressure.

This is a general procedure for the reduction of nitriles with LiAlH₄.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

15% aqueous sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, suspend LiAlH₄ (1.2 eq.) in anhydrous diethyl ether.

-

Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or GC).

-

Work-up (Fieser Method):

-

Cool the reaction mixture to 0 °C.

-

Slowly and carefully add water (x mL, where x is the mass of LiAlH₄ in grams used).

-

Add 15% aqueous sodium hydroxide solution (x mL).

-

Add water (3x mL).

-

Stir the mixture vigorously at room temperature for 15-30 minutes until a white, granular precipitate forms.

-

-

Isolation: Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes. Filter the mixture through a pad of Celite and wash the filter cake with diethyl ether.

-

Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude 3-isopropoxypropylamine can be purified by distillation.

Hydrolysis to 3-Isopropoxypropanoic Acid and 3-Isopropoxypropanamide

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. The reaction conditions can be controlled to favor the formation of one product over the other.

Data Presentation: Hydrolysis Conditions

| Product | Conditions | Reagents | Temperature | Typical Outcome |

| 3-Isopropoxypropanoic Acid | Acidic Hydrolysis | Aq. HCl or H₂SO₄ | Reflux | Complete hydrolysis to the carboxylic acid. |

| 3-Isopropoxypropanoic Acid | Basic Hydrolysis (harsh) | Aq. NaOH or KOH, followed by acidification | Reflux | Formation of the carboxylate salt, then acid. |

| 3-Isopropoxypropanamide | Basic Hydrolysis (mild) | Aq. NaOH or KOH | Room Temp. | Partial hydrolysis to the amide. |

Experimental Protocols

Workflow Diagram:

Caption: Workflow for acid-catalyzed hydrolysis of this compound.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Diethyl ether or other suitable organic solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-